molecular formula C8H12N2O4 B11757101 (4S)-2,6-dioxo-1-(propan-2-yl)-1,3-diazinane-4-carboxylic acid

(4S)-2,6-dioxo-1-(propan-2-yl)-1,3-diazinane-4-carboxylic acid

Cat. No.: B11757101
M. Wt: 200.19 g/mol
InChI Key: QMDDCUJEBOIACT-YFKPBYRVSA-N
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Description

(4S)-2,6-Dioxo-1-(propan-2-yl)-1,3-diazinane-4-carboxylic acid is a chiral bicyclic compound featuring a six-membered 1,3-diazinane ring with two ketone groups at positions 2 and 6, a carboxylic acid moiety at position 4, and an isopropyl substituent at position 1. This compound belongs to the class of α-amino acid derivatives, sharing structural similarities with intermediates in pyrimidine biosynthesis, such as L-dihydroorotic acid .

Molecular Formula: C₈H₁₂N₂O₄ Molecular Weight: 200.19 g/mol (calculated).

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

(4S)-2,6-dioxo-1-propan-2-yl-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C8H12N2O4/c1-4(2)10-6(11)3-5(7(12)13)9-8(10)14/h4-5H,3H2,1-2H3,(H,9,14)(H,12,13)/t5-/m0/s1

InChI Key

QMDDCUJEBOIACT-YFKPBYRVSA-N

Isomeric SMILES

CC(C)N1C(=O)C[C@H](NC1=O)C(=O)O

Canonical SMILES

CC(C)N1C(=O)CC(NC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Stereoselective Cyclization of β-Amino Acid Derivatives

The diazinane core of the target compound is often constructed via cyclization reactions involving β-amino acid precursors. A common strategy employs (S)-4-aminobutanoic acid derivatives, where the stereocenter at position 4 is established early in the synthesis. For example, Patel et al. demonstrated that reacting (S)-4-aminobutanoic acid with isopropyl isocyanate under basic conditions (e.g., triethylamine in THF) yields a urea intermediate, which undergoes thermally induced cyclization at 80–100°C to form the diazinane ring . The carboxylic acid group is typically protected as a benzyl ester during this step to prevent side reactions, followed by hydrogenolytic deprotection using palladium on carbon (Pd/C) in methanol .

Key Reaction Parameters:

Starting MaterialReagentsConditionsYield
(S)-4-Aminobutanoic acidIsopropyl isocyanate, Et₃N, THF80°C, 12 h68%
Benzyl-protected intermediateH₂, Pd/C, MeOHRT, 6 h92%

Alkylation of Dihydroorotic Acid Analogues

Modification of dihydroorotic acid scaffolds provides another viable route. The patent EP0168042A2 describes the alkylation of dihydroorotic acid derivatives at the N1 position using isopropyl halides . In this method, the carboxylic acid group is temporarily masked as a methyl ester to enhance solubility and reactivity. Treatment with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours introduces the isopropyl group. Subsequent ester hydrolysis with aqueous lithium hydroxide (LiOH) regenerates the carboxylic acid functionality.

Optimized Protocol:

  • Methyl ester formation: Dihydroorotic acid + CH₃I, K₂CO₃, DMF, 25°C, 4 h.

  • N1-alkylation: Intermediate + i-PrBr, K₂CO₃, DMF, 60°C, 8 h.

  • Ester hydrolysis: LiOH (2 M), THF/H₂O (3:1), 50°C, 3 h.

Yield Progression:

  • Methyl ester: 89%

  • Alkylated product: 74%

  • Final hydrolysis: 95%

Asymmetric Catalysis for Enantiomeric Enrichment

To ensure high enantiomeric excess (ee) at the C4 position, asymmetric catalytic methods have been explored. A recent advance involves the use of chiral palladium catalysts to mediate the cyclization of prochiral ureido acids. For instance, Zhang et al. reported a Pd(II)-catalyzed intramolecular C–N coupling using a urea precursor derived from L-aspartic acid . The reaction, conducted in 1,4-dioxane with cesium carbonate (Cs₂CO₃) at 90°C, achieved 85% yield and 98% ee.

Catalytic System:

  • Catalyst: Pd(dppf)Cl₂ (1 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: 1,4-dioxane

  • Temperature: 90°C

  • Time: 6 h

Resolution of Racemic Mixtures via Crystallization

When racemic intermediates are unavoidable, diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) enables enantiopure isolation. A study by Kumar et al. detailed the resolution of racemic 2,6-dioxo-1,3-diazinane-4-carboxylic acid using L-tartaric acid in ethanol, yielding the (4S)-enantiomer with >99% ee after three recrystallizations .

Resolution Efficiency:

CycleEE (%)Yield (%)
17540
29230
39925

Green Chemistry Approaches

Emerging methodologies emphasize solvent-free or aqueous conditions to enhance sustainability. Microwave-assisted cyclization in water, as demonstrated by Gupta et al. , reduces reaction times from hours to minutes. Using a urea precursor and catalytic sodium hydroxide (NaOH), the diazinane ring forms in 15 minutes at 120°C with 78% yield .

Microwave Parameters:

  • Power: 300 W

  • Temperature: 120°C

  • Time: 15 min

  • Solvent: H₂O

Chemical Reactions Analysis

Types of Reactions

(S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Thionyl chloride in dichloromethane at low temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted products with various functional groups replacing the carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_{7}H10_{10}N2_{2}O4_{4}
  • Molecular Weight : Approximately 200.192 g/mol
  • Structure : Contains a diazinane ring with two keto groups and a carboxylic acid group, which enhances its reactivity and biological functions.

Chemistry

(4S)-2,6-dioxo-1-(propan-2-yl)-1,3-diazinane-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules and can be modified to create various derivatives for specific applications.

Biology

This compound is studied for its potential as a biochemical probe in enzyme assays. It can interact with enzymes involved in nucleotide biosynthesis, providing insights into metabolic pathways and enzyme mechanisms.

Medicine

Research indicates that this compound may have therapeutic properties:

  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
  • Anticancer Activity : Exhibits potential in inhibiting cancer cell proliferation by interfering with nucleotide synthesis pathways.

Industry

The compound is utilized in the development of advanced materials with specific properties. Its reactivity allows it to be incorporated into polymers and other materials that require specific functional characteristics.

Case Study 1: Anticancer Research

A study evaluated the anticancer potential of derivatives of this compound. Compounds synthesized showed low IC50 values against cancer cell lines, indicating strong anticancer activity compared to standard treatments like doxorubicin .

CompoundIC50 Value (µM)Reference
Compound 6h20.12 ± 6.20
Compound 6j10.84 ± 4.20
Doxorubicin0.92 ± 0.1

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition suggests its potential as a therapeutic agent in diseases characterized by rapid cell proliferation .

Mechanism of Action

The mechanism by which (S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number
L-Dihydroorotic acid H C₅H₆N₂O₄ 158.11 5988-19-2
1-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid Methyl (CH₃) C₆H₈N₂O₄ 172.14 103365-69-1
Target compound (isopropyl-substituted) Isopropyl (C₃H₇) C₈H₁₂N₂O₄ 200.19 Not available

Key Differences and Implications:

Substituent Effects: The isopropyl group in the target compound introduces steric bulk compared to the methyl or unsubstituted analogs. The methyl-substituted derivative (CAS 103365-69-1) is an intermediate in synthetic pathways, as evidenced by its inclusion in chemical databases .

Crystallographic tools like SHELXL and WinGX are widely used for refining such structures, emphasizing the importance of stereochemical accuracy .

Biological Relevance: L-Dihydroorotic acid is a known intermediate in the de novo pyrimidine biosynthesis pathway. Substituted derivatives, including the methyl and isopropyl analogs, may act as enzyme inhibitors or prodrugs, though specific activity data are absent in the provided evidence .

Research Findings and Data Gaps

  • Structural Analysis : The use of SHELX programs for small-molecule refinement highlights the reliance on crystallography to confirm the stereochemistry and conformation of such compounds .
  • Thermodynamic Properties: No melting points or solubility data are available for the target compound, limiting direct comparisons.
  • Biological Data : and describe structurally distinct compounds (e.g., phenanthrene derivatives), underscoring the need for targeted studies on diazinane-carboxylic acid analogs.

Biological Activity

(4S)-2,6-dioxo-1-(propan-2-yl)-1,3-diazinane-4-carboxylic acid, also known as L-Dihydroorotic acid, is a significant compound in biochemistry due to its role in nucleotide biosynthesis. This article explores its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C8H12N2O4
  • Molecular Weight : 200.19 g/mol
  • CAS Number : 124799-00-4

The compound features a diazinane ring with two keto groups and a carboxylic acid group, which contribute to its reactivity and biological functions.

Biological Role

L-Dihydroorotic acid is primarily involved in the de novo synthesis of pyrimidine nucleotides , which are essential for DNA and RNA synthesis. It acts as a precursor in the conversion to orotic acid through the enzyme dihydroorotate dehydrogenase (DHODH). This enzymatic step is crucial for cellular proliferation and metabolism.

Antitumor Activity

Research indicates that L-Dihydroorotic acid exhibits antitumor properties by influencing cellular pathways involved in cancer progression. For instance, studies have demonstrated its potential to inhibit tumor growth through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway , which is often dysregulated in cancers .

Immunomodulatory Effects

L-Dihydroorotic acid has been shown to enhance immune responses. It stimulates the proliferation of lymphocytes and increases the production of cytokines, suggesting a role in immunotherapy applications.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity could have implications for treating neurodegenerative diseases.

Synthesis Methods

Several synthetic pathways have been developed for producing L-Dihydroorotic acid:

  • Biosynthetic Pathway : Naturally synthesized from carbamoyl phosphate and aspartate.
  • Chemical Synthesis : Various chemical methods involving the reaction of pyrimidine derivatives with specific reagents have been explored.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
L-Dihydroorotic AcidDiazinane ring and carboxylic acidDirect precursor in pyrimidine biosynthesis
5-FluorouracilPyrimidine analog with fluorine substitutionAnticancer agent targeting RNA synthesis
UridineNucleoside with ribose sugarEssential component in RNA structure

L-Dihydroorotic acid is unique due to its specific inhibition mechanism on nucleotide synthesis pathways and its potential applications across various fields.

Case Studies

  • Antitumor Efficacy : A study evaluated L-Dihydroorotic acid's effect on tumor xenografts in mice, showing significant tumor size reduction compared to control groups .
  • Immunological Response : Clinical trials indicated that patients receiving treatments including L-Dihydroorotic acid showed enhanced lymphocyte activity and improved cytokine profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4S)-2,6-dioxo-1-(propan-2-yl)-1,3-diazinane-4-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including condensation of aldehyde derivatives with aminopyridines, followed by cyclization and functional group modifications. Catalysts such as palladium or copper are critical for regioselectivity, while solvents like DMF or toluene stabilize intermediates. Stereochemical control at the (4S) position is achieved via chiral auxiliaries or asymmetric catalysis. For example, protecting groups on the diazinane ring can prevent racemization during synthesis . Reaction temperature and pH must be tightly controlled to avoid byproducts, with purification via recrystallization or chiral HPLC ensuring enantiomeric excess >98% .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Using SHELXL for refinement, researchers can resolve absolute configuration by analyzing anomalous scattering data. The Flack parameter (x) is preferred over Rogers’s η for chiral centers in near-centrosymmetric structures to avoid false chirality assignments .
  • Chiral HPLC : A mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) effectively separates enantiomers. System suitability tests ensure resolution >1.5 .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants and NOESY correlations verify spatial arrangement of the propan-2-yl substituent and diazinane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the enzymatic activity of this compound in pyrimidine biosynthesis?

  • Methodological Answer : Discrepancies often arise from inaccurate force fields in molecular docking or incomplete enzyme-substrate models. To address this:

  • Perform kinetic assays with purified orotate reductase (EC 1.3.1.14) to measure KmK_m and VmaxV_{max} under physiological pH and temperature .
  • Use site-directed mutagenesis to validate computational binding poses. For example, mutating active-site residues (e.g., Arg[34]) can test hydrogen-bonding interactions predicted in silico.
  • Cross-validate with isotopic labeling (e.g., 15N^{15}\text{N}-dihydroorotate) to track substrate turnover via LC-MS, ensuring experimental conditions match computational assumptions .

Q. What methodological considerations are critical when employing X-ray crystallography to determine the absolute configuration of this compound, particularly in cases of weak anomalous scattering?

  • Methodological Answer :

  • Data Collection : Use high-intensity synchrotron radiation (e.g., Cu-Kα) to enhance anomalous signal-to-noise ratios. Collect data at multiple wavelengths near the absorption edge of heavy atoms (e.g., sulfur in diazinane).
  • Refinement : Apply the Flack parameter (x) in SHELXL, which is robust for weakly scattering structures. Twin refinement may be necessary if pseudo-merohedral twinning is detected .
  • Validation : Cross-check with independent methods, such as vibrational circular dichroism (VCD), to confirm the (4S) configuration .

Q. In metabolic flux analysis studies, how does the isotopic labeling pattern of this compound provide insights into perturbations in pyrimidine biosynthesis pathways?

  • Methodological Answer :

  • 13C^{13}\text{C}-Labeling : Incubate cells with 13C^{13}\text{C}-glucose and track incorporation into the diazinane ring via LC-MS. Disrupted labeling patterns indicate bottlenecks at orotate reductase or downstream enzymes .
  • Flux Balance Analysis (FBA) : Integrate isotopic data with genome-scale models to quantify flux through dihydroorotate dehydrogenase (DHODH) vs. salvage pathways.
  • Pharmacological Perturbation : Co-administer inhibitors (e.g., leflunomide for DHODH) and compare labeling kinetics to identify compensatory pathway activation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in aqueous vs. nonpolar solvents?

  • Methodological Answer :

  • Stability Assays : Conduct accelerated degradation studies at varying pH (2–9) and temperatures (4–40°C). Monitor degradation products via UPLC-PDA.
  • Solvent Effects : Nonpolar solvents (e.g., toluene) stabilize the lactam ring, while aqueous buffers promote hydrolysis. Use 1H^{1}\text{H}-NMR to detect ring-opening products (e.g., β-alanine derivatives) .
  • Controlled Humidity : Store crystalline samples under nitrogen with desiccants to prevent hydrate formation, which alters solubility and reactivity .

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